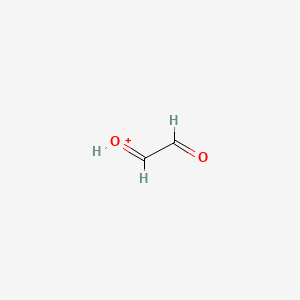

(2-Oxoethylidene)oxidanium

Beschreibung

(2-Oxoethylidene)oxidanium is a reactive cationic species characterized by a carbonyl group (C=O) adjacent to an ethylidene moiety (CH₂=CH–) and an oxidanium (H₃O⁺-like) center. Its molecular formula is C₂H₃O₂⁺, with a +1 charge localized on the oxygen atom. This compound is primarily observed as a transient intermediate in oxidative degradation pathways and radical-mediated syntheses. For instance, it forms during the degradation of metronidazole via superoxide radical interactions and participates in manganese(III) acetate-mediated oxidative reactions to yield malonate derivatives . Its high reactivity and short-lived nature make it challenging to isolate, necessitating advanced spectroscopic or computational methods for detection .

Eigenschaften

CAS-Nummer |

104598-65-4 |

|---|---|

Molekularformel |

C2H3O2+ |

Molekulargewicht |

59.04 g/mol |

IUPAC-Name |

2-oxoethylideneoxidanium |

InChI |

InChI=1S/C2H2O2/c3-1-2-4/h1-2H/p+1 |

InChI-Schlüssel |

LEQAOMBKQFMDFZ-UHFFFAOYSA-O |

Kanonische SMILES |

C(=[OH+])C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of (2-Oxoethylidene)oxidanium involves specific reaction conditions and routes. One common method includes the reaction of formic acid with a suitable oxidizing agent under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

(2-Oxoethylidene)oxidanium undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxides.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Oxoethylidene)oxidanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Oxoethylidene)oxidanium involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Related Compounds

Structural Analogues: 2-Oxoacids and Derivatives

2-Oxoadipic Acid

- Molecular Formula : C₆H₈O₅ (neutral).

- Functional Groups : Two carboxylic acid (–COOH) groups and one ketone (C=O).

- Stability : Stable under ambient conditions, widely studied in biochemical pathways (e.g., lysine metabolism) and industrial synthesis .

- Key Differences: Unlike (2-Oxoethylidene)oxidanium, 2-oxoadipic acid is neutral, non-ionic, and exhibits lower reactivity due to resonance stabilization of its carbonyl groups.

Dimethyl 2-(2-Oxoethylidene)malonate

- Molecular Formula : C₇H₈O₅ (neutral).

- Functional Groups : Two ester (–COOR) groups and an α,β-unsaturated carbonyl system.

- Synthesis : Produced via Mn(OAc)₃-mediated oxidative coupling of malonates with allenes .

- Reactivity: Acts as a dienophile in Diels-Alder reactions, contrasting with the cationic reactivity of (2-Oxoethylidene)oxidanium.

Ionic and Metal-Containing Compounds

Cadmium Oxalate (CdC₂O₄)

- Structure : Ionic solid comprising Cd²⁺ and oxalate (C₂O₄²⁻) ions.

- Applications : Used in electrochemical sensors and catalysis due to its redox activity .

Oxyanions (e.g., NO₃⁻, SO₄²⁻)

- Charge : Negative (–1 or –2), contrasting with the +1 charge of (2-Oxoethylidene)oxidanium.

- Stability: Oxyanions are thermodynamically stable and prevalent in inorganic chemistry (e.g., fertilizers, explosives) .

Reactivity and Functional Behavior

(2-Oxoethylidene)oxidanium

Comparative Reactivity

| Compound | Reactivity Profile | Key Applications |

|---|---|---|

| (2-Oxoethylidene)oxidanium | Radical-mediated synthesis, electrophilic addition | Organic intermediates, degradation studies |

| 2-Oxoadipic Acid | Enzyme-catalyzed decarboxylation, keto-enol tautomerism | Biochemistry, polymer synthesis |

| Cadmium Oxalate | Redox reactions, thermal decomposition to CdO | Electrochemistry, catalysis |

| Nitrate (NO₃⁻) | Oxidizing agent in acidic media, ligand in coordination chemistry | Fertilizers, explosives, metallurgy |

Stability and Detection Challenges

- (2-Oxoethylidene)oxidanium : High reactivity limits its isolation; detected via mass spectrometry (e.g., m/z 152 in degradation studies) .

- 2-Oxoacids: Stable enough for crystallographic characterization; studied via NMR and IR spectroscopy .

- Cadmium Oxalate : Thermally decomposes above 300°C; characterized by X-ray diffraction and SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.